PD 151,242 - 155561-67-4

PD 151,242

Catalog Number: EVT-427542
CAS Number: 155561-67-4
Molecular Formula: C34H45N5O6
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of PD 151,242 typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed coupling reactions, which are essential for forming the complex molecular structure of the compound. The general approach includes:

  1. Formation of Key Intermediates: Starting materials such as substituted anilines are reacted with appropriate aryl halides in the presence of a palladium catalyst to form key intermediates.
  2. Cyclization Reactions: These intermediates undergo cyclization to yield the final product. This step may involve additional reagents and conditions tailored to promote the desired reaction pathway.

Technical details regarding specific reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of PD 151,242 can be represented by its chemical formula and structural diagram. It features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

  • Chemical Formula: C₁₉H₂₁N₃O
  • Molecular Weight: Approximately 303.39 g/mol

Data

Chemical Reactions Analysis

Reactions

PD 151,242 participates in various chemical reactions that are critical for its synthesis and modification. Key reactions include:

  • Palladium-Catalyzed Coupling: This reaction allows for the formation of carbon-carbon bonds essential for building the compound's framework.
  • Functional Group Transformations: Post-synthesis modifications may involve oxidation or reduction reactions to enhance pharmacological properties.

Technical Details

Understanding the kinetics and mechanisms involved in these reactions is vital for improving synthesis efficiency. Reaction conditions such as temperature, pressure, and catalyst choice significantly affect outcomes.

Mechanism of Action

Process

PD 151,242 acts primarily as an antagonist at the neurokinin-1 receptor. The mechanism involves binding to this receptor site and blocking its activation by endogenous ligands such as substance P.

Data

Studies have shown that this antagonistic action can lead to reduced signaling pathways associated with anxiety and stress responses. Experimental data from receptor binding assays indicate a high affinity for the neurokinin-1 receptor, supporting its potential therapeutic use.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PD 151,242 is typically a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 130-135 °C.
  • Solubility: The compound exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

PD 151,242 demonstrates stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile includes potential interactions with nucleophiles due to electrophilic centers within its structure.

Applications

Scientific Uses

PD 151,242 has been explored for various scientific applications:

  • Pharmacological Research: Its role as a neurokinin-1 receptor antagonist makes it a candidate for studying anxiety disorders and depression.
  • Therapeutic Development: Ongoing research aims to evaluate its efficacy in clinical settings for treating mood disorders.
  • Biochemical Studies: The compound is utilized in studies investigating signaling pathways related to neurokinin receptors.
Introduction to Endothelin Receptor Pharmacology

Endothelin Receptor Subtypes (ETA/ETB) and Physiological Roles

The endothelin (ET) system comprises three endogenous peptide isoforms (ET-1, ET-2, ET-3) and two G protein-coupled receptor subtypes—ETA and ETB—with distinct physiological and pathological roles. ETA receptors demonstrate high affinity for ET-1 and ET-2 over ET-3 and are predominantly expressed on vascular smooth muscle cells, cardiomyocytes, and neurons. Their activation triggers potent, sustained vasoconstriction, cellular proliferation, and hypertrophy. In contrast, ETB receptors exhibit equal affinity for all ET isoforms and are located primarily on vascular endothelial cells, renal tubules, and specific glial populations. ETB stimulation promotes vasodilation via nitric oxide release, electrolyte balance regulation, and ET-1 clearance from circulation [7].

This receptor duality creates a finely balanced regulatory system for vascular tone, with ETA-driven constriction counterbalanced by ETB-mediated dilation. Dysregulation contributes to hypertension, heart failure, renal disease, and cerebrovascular disorders. Critically, ETA receptors dominate pathological vasoconstriction and remodeling processes, making them prime therapeutic targets [4] [7].

Table 1: Key Functional Contrasts Between ETA and ETB Receptors

FeatureETA ReceptorETB Receptor
Endothelin AffinityET-1 ≥ ET-2 >> ET-3ET-1 = ET-2 = ET-3
Primary Tissue LocalizationVascular smooth muscle, Heart, CNS astrocytesVascular endothelium, Renal tubules, CNS neurons
Vascular EffectVasoconstriction, HypertrophyVasodilation (NO-dependent), ET-1 clearance
Pathological RoleSustained hypertension, Cardiac remodeling, AtherosclerosisModulates fibrosis, Fluid homeostasis

PD 151,242 as a Selective ETA Receptor Antagonist: Historical Context and Discovery

PD 151,242 emerged in the mid-1990s as a breakthrough compound addressing the critical need for highly selective ETA receptor antagonists. Developed through systematic modification of earlier peptide-based antagonists like FR139317, PD 151,242 is a linear tetrapeptide (N-[[(hexahydro-1-azepinyl)carbonyl]amino]-4-methyl-L-leucyl-L-tryptophyl-D-norleucine) optimized for ETA affinity and metabolic stability [1] [7]. Radiolabeled ([¹²⁵I]-PD 151,242) and unlabeled forms were characterized across human, rat, and porcine tissues, revealing unprecedented selectivity.

Key pharmacological attributes established PD 151,242 as the gold-standard research tool:

  • Subnanomolar ETA Affinity: Saturation binding assays demonstrated high-affinity binding to human left ventricle ETA receptors (KD = 1.07 ± 0.08 nM), porcine left ventricle (KD = 1.92 ± 0.27 nM), and rat heart (KD = 0.64 ± 0.08 nM) [1].
  • >10,000-fold Selectivity: Competition binding against [¹²⁵I]-ET-1 in human ventricle showed PD 151,242 bound ETA sites (KD = 7.21 nM) with minimal ETB interaction (KD = 104 µM) [1].
  • Reversible Kinetics: Association (kon = 0.0235 min⁻¹ nM⁻¹) and dissociation (koff = 0.00144 min⁻¹) rates enabled precise autoradiographic mapping [1].

Table 2: PD 151,242 Binding Parameters Across Species

Tissue SourceKD (nM)Bmax (fmol mg⁻¹ protein)
Human Left Ventricle1.07 ± 0.0829.8 ± 4.2
Porcine Left Ventricle1.92 ± 0.27493 ± 248
Rat Heart0.64 ± 0.0882.3 ± 4.7

This specificity revolutionized receptor localization studies, allowing unambiguous discrimination of ETA from ETB populations without cross-reactivity—a limitation of earlier ligands like BQ123 [1] [4] [10].

Research Significance in Cardiovascular and Neurological Modulation

PD 151,242’s selectivity enabled foundational insights into ET receptor distribution and function. Autoradiographic studies using [¹²⁵I]-PD 151,242 revealed dominant ETA expression in healthy human coronary arteries (75% of total ET receptors) and saphenous vein grafts, with minimal neointimal presence post-transplantation [4]. Crucially, the sensitivity of grafted veins to ET-1-induced contraction increased with graft age, correlating with elevated plasma ET-1 in cardiovascular disease. PD 151,242 potently inhibited these responses (pKB ≈ 8.0), confirming ETA’s pathological role in graft vasospasm [4].

In neuroscience, PD 151,242 illuminated unexpected ETA/ETB compartmentalization. While ETA receptors were sparse in the rat superior colliculus, ETB binding (identified using agonist [¹²⁵I]-BQ3020) predominated. Microinjection of ET-1 into this region elicited depressor responses blocked by the ETB antagonist BQ-788 but unaffected by PD 151,242, highlighting ETB’s role in central cardiovascular control [10]. This exemplified PD 151,242’s utility in dissecting receptor-specific effects within complex neural circuits.

Structurally, PD 151,242 established critical structure-activity relationship (SAR) principles:

  • The C-terminal D-norleucine and methylated leucine enhance proteolytic resistance
  • The azepinyl carbonyl group optimizes hydrophobic interaction with ETA’s transmembrane domain
  • Tryptophan and modified N-terminus confer >3-log selectivity over ETB [1] [7]

These features informed subsequent non-peptide antagonists (e.g., ambrisentan, macitentan), validating PD 151,242’s enduring impact on drug discovery.

Properties

CAS Number

155561-67-4

Product Name

PD 151,242

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C34H45N5O6

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C34H45N5O6/c1-22(2)18-27(37-34(45)39-16-8-4-5-9-17-39)31(41)35-28(20-24-21-38(3)30-11-7-6-10-26(24)30)32(42)36-29(33(43)44)19-23-12-14-25(40)15-13-23/h6-7,10-15,21-22,27-29,40H,4-5,8-9,16-20H2,1-3H3,(H,35,41)(H,36,42)(H,37,45)(H,43,44)/t27-,28+,29+/m0/s1

InChI Key

JVILFANCFWZBFU-ZGIBFIJWSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4

Synonyms

N-((hexahydro-1-azepinyl)carbonyl)-Leu(1-methyl)-Trp-Trp
N-((hexahydro-1-azepinyl)carbonyl)-leucyl(1-methyl)-tryptophyl-tryptophan
PD 151,242
PD 151242
PD-151,242
PD-151242
PD151242

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.